molecular formula C15H20Cl2N2O B1389906 8-(4-Piperidinylmethoxy)quinoline dihydrochloride CAS No. 1185298-73-0

8-(4-Piperidinylmethoxy)quinoline dihydrochloride

Cat. No.: B1389906
CAS No.: 1185298-73-0
M. Wt: 315.2 g/mol
InChI Key: OBMJNFQZYVVUEB-UHFFFAOYSA-N
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Description

8-(4-Piperidinylmethoxy)quinoline dihydrochloride is a synthetic quinoline derivative provided for research purposes. Quinoline scaffolds are recognized as important motifs in medicinal chemistry, with extensive literature documenting their broad biological activities and significant potential in anticancer drug development . These compounds can act through multiple mechanisms, including induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . This compound features a piperidinylmethoxy linker at the 8-position of the quinoline ring, a structural modification that may influence its physicochemical properties and biological interactions. Substitutions on the quinoline core are known to profoundly impact pharmacological activity and selectivity . Researchers can leverage this compound as a key intermediate or building block for constructing more complex molecules via molecular hybridization techniques, a strategy often used to develop new therapeutic prototypes . It may also serve as a valuable chemical probe for investigating enzyme inhibition and various cellular signaling pathways. This product is intended For Research Use Only and is not approved for diagnostic or therapeutic applications, nor for personal use.

Properties

IUPAC Name

8-(piperidin-4-ylmethoxy)quinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O.2ClH/c1-3-13-4-2-8-17-15(13)14(5-1)18-11-12-6-9-16-10-7-12;;/h1-5,8,12,16H,6-7,9-11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMJNFQZYVVUEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC=CC3=C2N=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Routes for Quinoline Core

Several well-established methods exist for constructing the quinoline scaffold, which is the foundation for 8-(4-piperidinylmethoxy)quinoline:

  • Conrad–Limpach Method: Condensation of aniline derivatives with β-ketoesters followed by thermal cyclization to yield quinolin-4-ones. This method requires high temperatures (200–250 °C) and often uses high-boiling solvents like diphenyl ether to improve yields (up to 95%).

  • Gould–Jacobs Reaction: Another classical approach involving the cyclization of anilines with malonic esters to form quinoline derivatives.

  • Biere-Seelen Synthesis: Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate, followed by base-induced cyclization and decarboxylation to yield quinolin-4-ones.

These methods provide the quinoline backbone, which can be further functionalized at the 8-position.

Preparation of the Dihydrochloride Salt

The final compound is often isolated as a dihydrochloride salt to improve its physicochemical properties:

  • The free base of 8-(4-piperidinylmethoxy)quinoline is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethyl acetate).
  • The dihydrochloride salt precipitates out and is collected by filtration.
  • Washing with non-polar solvents like hexane removes impurities.
  • Drying under vacuum yields the pure dihydrochloride salt.

Detailed Reaction Scheme and Conditions

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Quinoline core formation Aniline derivative + β-ketoester, heat 200–250 °C, diphenyl ether Formation of quinolin-4-one intermediate
2 Chlorination Phosphorus oxychloride, reflux 100–110 °C 4-Chloroquinoline intermediate
3 Nucleophilic substitution 4-Piperidinylmethanol or 4-piperidinylamine, reflux Substitution at 8-position with piperidinylmethoxy group
4 Salt formation HCl in ethanol or ethyl acetate Formation of dihydrochloride salt
5 Purification Filtration, washing with hexane, vacuum drying Pure 8-(4-piperidinylmethoxy)quinoline dihydrochloride

Research Findings and Optimization

  • Use of high-boiling solvents such as diphenyl ether improves cyclization yields in quinoline synthesis up to 95%.
  • Phosphorus oxychloride is effective for chlorination at the 4-position, facilitating subsequent substitution.
  • The nucleophilic substitution step requires careful control of temperature and stoichiometry to maximize yield and minimize side reactions.
  • The dihydrochloride salt form enhances water solubility and stability, which is crucial for biological applications.
  • Flash column chromatography and recrystallization are common purification methods to achieve high purity.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Key Reagents/Conditions Yield/Notes
Quinoline core synthesis Conrad–Limpach thermal cyclization Aniline + β-ketoester, heat, diphenyl ether Up to 95% yield
Chlorination Phosphorus oxychloride treatment POCl3, reflux 100–110 °C Efficient chlorination at position 4
Introduction of piperidinylmethoxy Nucleophilic substitution 4-Piperidinylmethanol, reflux High selectivity for substitution
Salt formation Acid-base reaction HCl in ethanol or ethyl acetate Formation of stable dihydrochloride salt
Purification Filtration, chromatography Hexane washing, flash chromatography High purity product

Chemical Reactions Analysis

Types of Reactions: 8-(4-Piperidinylmethoxy)quinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The methoxy and piperidinyl groups can undergo substitution reactions with other nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Quinoline derivatives, including 8-(4-Piperidinylmethoxy)quinoline dihydrochloride, have been extensively studied for their antimicrobial properties. Research indicates that quinoline compounds can inhibit bacterial growth, making them suitable candidates for developing new antibacterial agents. For instance, a study highlighted the antibacterial effects of various quinoline derivatives against resistant strains of bacteria, showcasing their potential in treating infections that are difficult to manage with existing antibiotics .

Antitumor Properties:
The compound has also demonstrated promising antitumor activity. Quinoline derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, derivatives similar to this compound exhibited selective cytotoxicity against human cancer cells, including MCF-7 and Hep3B cell lines. In vivo studies using xenograft models confirmed that these compounds could significantly reduce tumor growth without causing observable toxicity to vital organs .

Neurological Research

Potential in Neurodegenerative Diseases:
Research has indicated that quinoline derivatives may play a role in the treatment of neurodegenerative diseases such as Alzheimer's disease. The interaction of these compounds with specific molecular targets involved in neurodegeneration suggests they could help mitigate the progression of such conditions. Studies have shown that certain quinoline derivatives enhance the proliferation of rat mesenchymal stem cells, which may contribute to neuroprotective effects .

Chemical Biology

Biochemical Research:
this compound is utilized in proteomics research due to its ability to serve as a biochemical probe. Its application in studying protein interactions and enzyme activities is crucial for understanding various biological processes at the molecular level .

Synthesis and Derivatives

Synthetic Pathways:
The synthesis of this compound involves several chemical reactions, including alkylation and substitution reactions that allow for the modification of its structure to enhance biological activity. The ability to create diverse derivatives expands its applicability in drug development .

Data Summary Table

Application Area Details References
Antimicrobial ActivityEffective against resistant bacterial strains; potential for new antibiotic development
Antitumor PropertiesCytotoxic effects on cancer cell lines (e.g., MCF-7, Hep3B); reduced tumor growth in vivo
Neurological ResearchPotential treatment for neurodegenerative diseases; enhances stem cell proliferation
Chemical BiologyUsed as a biochemical probe in proteomics research

Case Studies

  • Antibacterial Efficacy Study:
    A study conducted on various quinoline derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications at the piperidine moiety could enhance potency against resistant strains.
  • Antitumor Activity Assessment:
    In vivo experiments using athymic nude mice showed that administration of this compound significantly inhibited tumor growth without adverse effects on organ function, suggesting its safety profile for potential therapeutic use.
  • Neuroprotection Investigation:
    Research involving the treatment of rat models with quinoline derivatives indicated improvements in cognitive function and reduced markers of neuroinflammation, supporting their role in neuroprotection.

Mechanism of Action

The mechanism of action of 8-(4-Piperidinylmethoxy)quinoline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    8-Methoxyquinoline: Lacks the piperidinyl group, resulting in different chemical properties and reactivity.

    4-Piperidinylmethoxybenzene: Contains a benzene ring instead of a quinoline ring, leading to different biological activities.

Uniqueness: 8-(4-Piperidinylmethoxy)quinoline dihydrochloride is unique due to the presence of both the piperidinyl and methoxy groups attached to the quinoline ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.

Biological Activity

8-(4-Piperidinylmethoxy)quinoline dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological efficacy, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the quinoline class of compounds, characterized by a quinoline ring substituted with a piperidine moiety. The presence of the piperidine enhances the compound's solubility and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of Efflux Pumps : It has been shown to inhibit NorA efflux pumps in Staphylococcus aureus, enhancing the efficacy of fluoroquinolone antibiotics. This mechanism is crucial for overcoming antibiotic resistance .
  • Antimalarial Activity : The compound exhibits potent antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, likely due to its ability to interfere with hemoglobin digestion in the parasite .
  • Cytotoxicity : Studies indicate that this compound has low cytotoxicity in mammalian cell lines, making it a promising candidate for further development .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Organism/Cell Line IC50 (µM) Notes
NorA Efflux Pump InhibitionStaphylococcus aureus0.5Enhanced efficacy when combined with ciprofloxacin
AntiplasmodialPlasmodium falciparum (NF54)0.02Effective against both CQ-sensitive and resistant strains
CytotoxicityCHO Cells>10No significant cytotoxic effects observed

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of quinoline derivatives, revealing that modifications at specific positions can significantly enhance biological activity:

  • Piperidine Substitution : The introduction of piperidine at the C-4 position of the quinoline ring is critical for maintaining NorA EPI activity. Variations in substituents on the piperidine can lead to different levels of efficacy and toxicity .
  • Methoxy Group Influence : The presence of a methoxy group at the C-6 position has been shown to improve selectivity and reduce host cell toxicity, highlighting the importance of functional groups in optimizing therapeutic profiles .

Case Studies

  • Antibiotic Resistance Study : A study demonstrated that this compound significantly reduces resistance levels in S. aureus by inhibiting NorA efflux pumps. This finding suggests that it could be used as an adjunct therapy alongside existing antibiotics to combat resistant infections .
  • Antimalarial Research : In another study, this compound was evaluated for its antimalarial properties against various strains of P. falciparum. The results indicated potent activity in the nanomolar range, supporting further development as a potential treatment for malaria .

Q & A

Q. How can researchers optimize the synthesis of 8-(4-Piperidinylmethoxy)quinoline dihydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves:
  • Catalyst Selection : Use palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) for efficient cross-coupling reactions, as demonstrated in quinoline derivative syntheses .
  • Reaction Conditions : Optimize temperature (80–120°C), solvent (DMF or ethanol), and reaction time (12–24 hours) to minimize by-products .
  • Purification : Employ column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) for isolation. Confirm purity via HPLC (>95%) .

Q. What analytical techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Perform ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm piperidinylmethoxy and quinoline moieties. Compare with reference data for analogous compounds .
  • Mass Spectrometry : Use ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ peak at m/z ~335) .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and salt formation (dihydrochloride confirmation) .

Q. How should researchers design assays to evaluate the bioactivity of this compound?

  • Methodological Answer :
  • Kinase Inhibition Assays : Use recombinant human kinases (e.g., PDGFR-β) in vitro with ATP-competitive ELISA kits. Include positive controls (e.g., DMPQ dihydrochloride, a related kinase inhibitor) and measure IC₅₀ values .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., HeLa) via MTT assays. Compare dose-response curves with known inhibitors .

Q. What methods ensure the compound’s purity for in vitro studies?

  • Methodological Answer :
  • HPLC Analysis : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. Purity thresholds should exceed 98% .
  • Thermogravimetric Analysis (TGA) : Confirm absence of solvent residues by monitoring weight loss at 100–200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :
  • Assay Standardization : Control ATP concentrations (1–10 µM) and incubation times (30–60 minutes) to reduce variability .
  • Cell Line Validation : Use authenticated cell lines (e.g., ATCC-certified) and validate kinase expression via Western blot .
  • Meta-Analysis : Compare data across studies using platforms like PubChem BioAssay to identify outliers .

Q. What considerations are critical when transitioning from in vitro to in vivo models for this compound?

  • Methodological Answer :
  • Pharmacokinetics : Assess oral bioavailability and plasma half-life in rodents using LC-MS/MS. Adjust doses based on clearance rates .
  • Toxicity Screening : Perform acute toxicity studies (OECD Guideline 423) to determine maximum tolerated doses (MTD) .
  • Formulation : Use solubilizers (e.g., cyclodextrins) for aqueous administration if the compound exhibits low solubility .

Q. How can researchers investigate the compound’s selectivity for specific kinase isoforms?

  • Methodological Answer :
  • Kinase Profiling Panels : Utilize commercial panels (e.g., Eurofins KinaseProfiler) to test inhibition across 100+ kinases at 1 µM .
  • Structural Docking : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with kinase active sites .

Q. What strategies enhance the stability of this compound in aqueous solutions?

  • Methodological Answer :
  • pH Optimization : Buffer solutions at pH 3–4 (hydrochloride salt stability) and avoid alkaline conditions .
  • Lyophilization : Freeze-dry the compound for long-term storage and reconstitute in degassed solvents to prevent oxidation .

Q. How do heterocyclic modifications (e.g., methoxy vs. chloro substituents) impact the compound’s bioactivity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs (e.g., 4-chlorophenyl or 4-methoxyphenyl derivatives) and compare IC₅₀ values in kinase assays .
  • Computational Modeling : Calculate electronic effects (Hammett constants) and steric bulk using DFT (e.g., Gaussian 16) .

Q. What methodologies identify synergistic interactions between this compound and other therapeutics?

  • Methodological Answer :
  • Combinatorial Screening : Use high-throughput platforms (e.g., SynergyFinder) to test drug pairs at fixed ratios (e.g., 1:1 to 1:10) .
  • Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify pathways co-targeted by the combination .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(4-Piperidinylmethoxy)quinoline dihydrochloride
Reactant of Route 2
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8-(4-Piperidinylmethoxy)quinoline dihydrochloride

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